

Spectroscopic Analysis of 6-Ethyl-2methyloctane: A Technical Guide

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Compound of Interest		
Compound Name:	6-Ethyl-2-methyloctane	
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This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, **6-Ethyl-2-methyloctane**. Aimed at researchers, scientists, and professionals in the field of drug development and chemical analysis, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Included are detailed experimental protocols and a visual representation of the general spectroscopic analysis workflow.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted ¹H and ¹³C NMR data for **6-Ethyl-2-methyloctane**.

Table 1: Predicted ¹H NMR Data for **6-Ethyl-2-methyloctane**



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
0.84	t	6H	CH₃-CH₂- (ethyl group)
0.86	d	6Н	(CH ₃) ₂ -CH-
1.15 - 1.35	m	11H	-CH ₂ - (multiple) and - CH- (methine)
1.51	m	1H	-CH(CH3)2

Note: Predicted data is generated from computational models and may vary slightly from experimental results.

Table 2: Predicted ¹³C NMR Data for **6-Ethyl-2-methyloctane**

Chemical Shift (ppm)	Carbon Type
11.0	CH₃
22.9	CH₃
25.4	CH ₂
28.1	СН
29.4	CH ₂
34.0	CH ₂
37.1	СН
39.5	CH ₂
44.9	СН

Note: Predicted data is generated from computational models and may vary slightly from experimental results.



Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds present in the molecule. For alkanes like **6-Ethyl-2-methyloctane**, the most prominent absorptions are due to C-H stretching and bending vibrations.

Table 3: Characteristic IR Absorption Data for **6-Ethyl-2-methyloctane**

Wavenumber (cm⁻¹)	Intensity	Vibration Type
2950 - 2850	Strong	C-H Stretch (alkane)
1465	Medium	C-H Bend (methylene)
1375	Medium	C-H Bend (methyl)

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum for **6-Ethyl-2-methyloctane** was obtained from the NIST database.[1][2][3]

Table 4: Major Mass Spectrometry Fragments for **6-Ethyl-2-methyloctane**

m/z	Relative Intensity	Possible Fragment
43	100%	[C ₃ H ₇] ⁺
57	85%	[C ₄ H ₉] ⁺
71	60%	[C5H11]+
85	35%	[C ₆ H ₁₃] ⁺
113	10%	[C ₈ H ₁₇] ⁺
127	5%	[C ₉ H ₁₉] ⁺
156	<1%	[M]+ (Molecular Ion)
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Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of liquid **6-Ethyl-2-methyloctane** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The concentration is typically in the range of 1-10 mg/mL.
- Instrument Setup: The NMR spectrometer is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
- Data Acquisition:
 - For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
 Key parameters include the spectral width, acquisition time, and number of scans.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum.
 Phasing and baseline correction are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like 6-Ethyl-2-methyloctane, a neat spectrum is
 typically acquired. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to
 form a thin film.
- Instrument Setup: A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.
- Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.



• Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

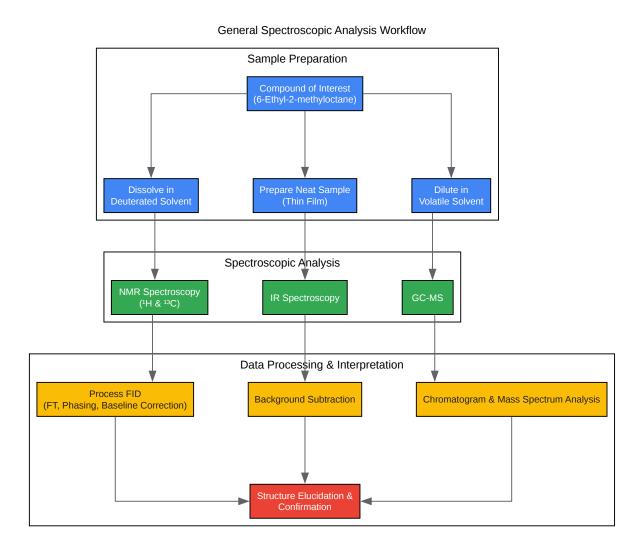
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of 6-Ethyl-2-methyloctane is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrument Setup: The GC-MS system is configured with an appropriate capillary column (e.g., a non-polar column like DB-5ms). The GC oven temperature program is set to separate the components of the sample. The mass spectrometer is set to scan a specific mass range (e.g., m/z 40-200).
- Data Acquisition: A small volume of the prepared sample is injected into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through the column, where separation occurs. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and detected.
- Data Analysis: The resulting chromatogram shows the separated components as peaks. The
 mass spectrum of the peak corresponding to 6-Ethyl-2-methyloctane is analyzed to
 determine its fragmentation pattern and confirm its identity by comparison with a spectral
 library (e.g., NIST).[1][2][3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General Spectroscopic Analysis Workflow.



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